

# Spectroscopic Analysis of Methyl [4-(chlorosulfonyl)phenyl]carbamate: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Methyl [4-(chlorosulfonyl)phenyl]carbamate
Cat. No.:	B1330892

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This guide provides a comparative analysis of the spectroscopic data for **Methyl [4-(chlorosulfonyl)phenyl]carbamate** against relevant alternative compounds. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of this important chemical intermediate. The supporting data is presented in clear, structured tables, and detailed experimental protocols are provided for each analytical technique.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl [4-(chlorosulfonyl)phenyl]carbamate** and two comparative compounds: Methyl phenylcarbamate and 4-methylbenzenesulfonyl chloride. This comparison allows for the clear attribution of spectral features to the distinct functional moieties within the target molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Ar-H (ppm)	-NH (ppm)	-CH <sub>3</sub> (ppm)	Other
Methyl [4-(chlorosulfonyl)phenyl]carbamate	7.3-7.9 (m)	6.5-7.5 (br s)	3.8 (s)	-
Methyl phenylcarbamate	7.0-7.4 (m)	~6.8 (br s)	3.77 (s)	-
4-methylbenzenesulfonyl chloride	7.4 (d), 7.8 (d)	-	-	2.4 (s, Ar-CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	C=O (ppm)	Ar-C (ppm)	-CH <sub>3</sub> (ppm)	Other
Methyl [4-(chlorosulfonyl)phenyl]carbamate	Data not available	Data not available	Data not available	-
Methyl phenylcarbamate	~154	~118, 123, 129, 138	~52	-
4-methylbenzenesulfonyl chloride	-	~127, 130, 135, 145	-	~22 (Ar-CH <sub>3</sub> )

Note: Experimental <sup>13</sup>C NMR data for **Methyl [4-(chlorosulfonyl)phenyl]carbamate** is not readily available in the searched literature. Based on the structures of the comparative compounds, the carbonyl carbon is expected to appear around 153-155 ppm, the aromatic carbons between 120-145 ppm, and the methyl carbon around 53 ppm.

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	N-H Stretch	C=O Stretch	S=O Stretch (asym/sym)	C-O Stretch
Methyl [4-(chlorosulfonyl)phenyl]carbamate	~3300-3400	~1700-1730	~1370 / ~1180	~1220
Methyl phenylcarbamate	~3310	~1730	-	~1230
4-methylbenzenesulfonyl chloride	-	-	~1370 / ~1170	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
Methyl [4-(chlorosulfonyl)phenyl]carbamate	249/251 ( <sup>35</sup> Cl/ <sup>37</sup> Cl)	190 ([M-COOCH <sub>3</sub> ] <sup>+</sup> ), 141 ([M-SO <sub>2</sub> Cl] <sup>+</sup> ), 92, 65
Methyl phenylcarbamate	151	106, 93, 77, 65
4-methylbenzenesulfonyl chloride	190/192 ( <sup>35</sup> Cl/ <sup>37</sup> Cl)	155 ([M-Cl] <sup>+</sup> ), 91 ([M-SO <sub>2</sub> Cl] <sup>+</sup> )

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a standard NMR spectrometer operating at a frequency of 300 MHz for protons.
- $^1\text{H}$  NMR Acquisition: Proton spectra were acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Carbon spectra were acquired with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling was applied to simplify the spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

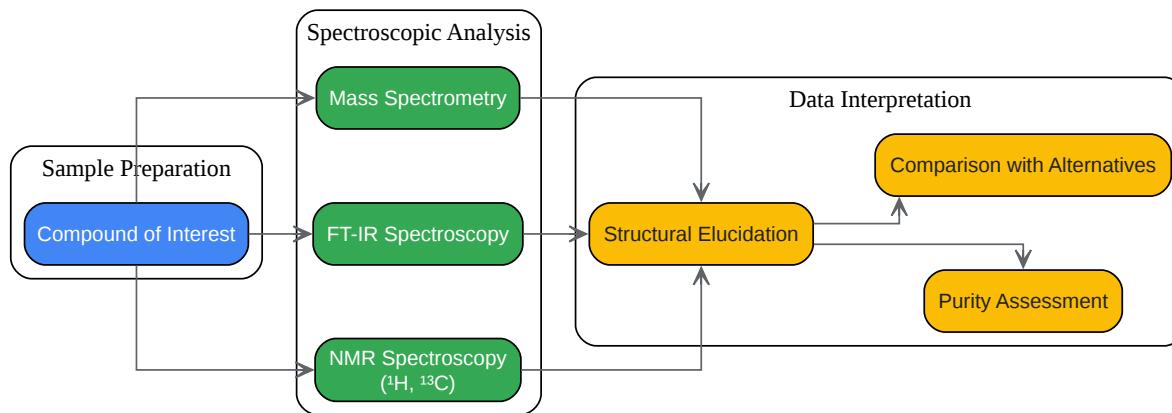
- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.
- Data Acquisition: The spectrum was recorded in the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile compounds).
- Ionization: Electron impact (EI) ionization was used with an electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $\text{m/z}$ ) using a quadrupole mass analyzer.
- Detection: The ion abundance was measured using an electron multiplier detector, and the data was plotted as a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl [4-(chlorosulfonyl)phenyl]carbamate**.



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## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)